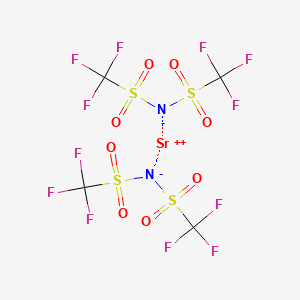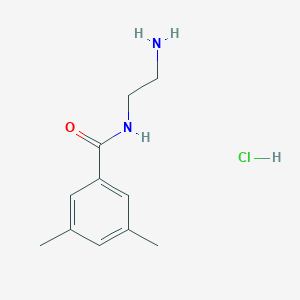
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile, also known as 5-CP-2-CN, is an organonitril compound with potential applications in scientific research. It is a substituted pyridine derivative with a 4'-chloro-phenyl group and a 2-chloro-3-pyridineacetonitrile group. This compound is of interest due to its potential as a building block for the synthesis of more complex molecules. It has been used in some research applications, such as drug synthesis and drug delivery, as well as in biochemical and physiological studies.
Scientific Research Applications
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has been used in various scientific research applications, such as drug synthesis and drug delivery. It has been used to synthesize various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of a variety of other molecules, including polymers, peptides, and nucleosides. In addition, 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has been used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism.
Mechanism of Action
The mechanism of action of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile is not fully understood. However, it is believed that the 4'-chloro-phenyl group of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile acts as an electron-withdrawing group, which increases the electron density of the nitrogen atom in the 2-chloro-3-pyridineacetonitrile group. This increased electron density reduces the pKa of the nitrogen atom, making it more acidic and thus more reactive. This increased reactivity allows 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile to participate in various reactions, such as nucleophilic substitution reactions and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile are not yet fully understood. However, it is believed that 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile may have an effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile may have an effect on the expression of certain genes and on the activity of certain proteins.
Advantages and Limitations for Lab Experiments
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized from commercially available reagents. In addition, it can be used in a variety of reactions, such as nucleophilic substitution reactions and addition reactions.
However, 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile also has some limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture. In addition, it can be toxic if ingested or inhaled and should be handled with caution.
Future Directions
There are several potential future directions for the use of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile. It could be used in the synthesis of more complex molecules, such as peptides and nucleosides. It could also be used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. In addition, it could be used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism. Finally, it could be used to study the effects of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile on gene expression and protein activity.
Synthesis Methods
The synthesis of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile can be achieved in two steps. The first step involves the reaction of 4'-chloro-phenyl-2-chloro-3-pyridineacetonitrile with ethyl bromoacetate in the presence of sodium hydride. This reaction yields 5-(4'-chlorophenyl)-2-chloro-3-pyridineacetonitrile. The second step involves the reaction of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile with ethyl bromoacetate in the presence of sodium hydride to yield 3-(4'-chlorophenyl)-2-chloro-2-methyl-3-pyridineacetonitrile.
properties
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-3-1-9(2-4-12)11-7-10(5-6-16)13(15)17-8-11/h1-4,7-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXCBOZRMTMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)



![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)

